molecular formula C17H19FN2O B5220627 N-(4-fluorophenyl)-N'-(4-phenylbutyl)urea

N-(4-fluorophenyl)-N'-(4-phenylbutyl)urea

Cat. No. B5220627
M. Wt: 286.34 g/mol
InChI Key: CCAVFBXGXNBWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-N'-(4-phenylbutyl)urea is a chemical compound that belongs to the class of urea derivatives. It is commonly known as 'FPhBU' and has been extensively studied for its potential use in various scientific research applications.

Scientific Research Applications

FPhBU has been studied for its potential use in various scientific research applications, including but not limited to:
1. Cancer Research: FPhBU has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment.
2. Neurodegenerative Diseases: FPhBU has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Diabetes: FPhBU has been shown to improve insulin sensitivity and glucose uptake in animal models, making it a potential candidate for the treatment of diabetes.

Mechanism of Action

The mechanism of action of FPhBU is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. This leads to the induction of apoptosis in cancer cells and the protection of neurons from damage in neurodegenerative diseases.
Biochemical and Physiological Effects:
FPhBU has been shown to have various biochemical and physiological effects, including:
1. Induction of apoptosis in cancer cells
2. Neuroprotective effects in animal models of neurodegenerative diseases
3. Improvement of insulin sensitivity and glucose uptake in animal models of diabetes

Advantages and Limitations for Lab Experiments

The advantages of using FPhBU in lab experiments include its high purity and relatively low cost compared to other compounds with similar properties. However, the limitations include its limited solubility in water and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several potential future directions for the study of FPhBU, including:
1. Further studies on its mechanism of action and potential use in cancer treatment
2. Investigation of its neuroprotective effects in human clinical trials
3. Development of more efficient synthesis methods to increase yield and purity
4. Exploration of its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease.
Conclusion:
In conclusion, FPhBU is a promising compound with potential applications in cancer research, neurodegenerative diseases, and diabetes. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. Future studies on FPhBU may lead to the development of new treatments for these diseases and others.

Synthesis Methods

The synthesis of FPhBU involves a multi-step process that includes the reaction of 4-fluoroaniline with 4-phenylbutyric acid to form the intermediate product, which is then reacted with phosgene to obtain the final product. The yield of FPhBU is typically around 50-60%, and the purity can be increased through various purification techniques.

properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-phenylbutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O/c18-15-9-11-16(12-10-15)20-17(21)19-13-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8,13H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAVFBXGXNBWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824037
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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